molecular formula C9H13NO5S B2839223 3,4,5-Trimethoxybenzenesulfonamide CAS No. 64741-34-0

3,4,5-Trimethoxybenzenesulfonamide

Cat. No.: B2839223
CAS No.: 64741-34-0
M. Wt: 247.27
InChI Key: MJAHNNKQLXJQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxybenzenesulfonamide is a chemical compound with the molecular weight of 247.27 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C9H13NO5S . The InChI code is 1S/C9H13NO5S/c1-13-7-4-6 (16 (10,11)12)5-8 (14-2)9 (7)15-3/h4-5H,1-3H3, (H2,10,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 247.27 .

Scientific Research Applications

Synthesis and Bioactivity

  • TMBS derivatives show potential as carbonic anhydrase inhibitors and exhibit interesting cytotoxic activities, which could be crucial for anti-tumor activity studies (Gul et al., 2016).

Biopharmaceutical Characterization

  • Modifications of TMBS have shown significantly increased oral permeability, which is important for its potential as a drug candidate. These derivatives also demonstrate varying levels of antioxidant activity (Alhyari et al., 2022).

Anticancer Properties

  • Certain TMBS derivatives have been identified as promising anticancer compounds, with high selectivity and potency in inhibiting certain isoenzymes. This suggests their potential development as new anticancer drug candidates (Gul et al., 2018).

Tubulin Polymerization Inhibition

  • TMBS derivatives have been studied for their ability to inhibit tubulin polymerization, a process crucial for cancer cell division, suggesting their potential in developing new antitumor drugs (Mahesh et al., 2017).

Antibacterial and Anti-inflammatory Applications

  • Synthesized TMBS compounds have shown good inhibitory activity against various bacterial strains and could be considered as potential therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Microtubule Destabilizing Agents

  • TMBS derivatives have been proposed as alternatives to taxane-based chemotherapy in chemoresistant cancers, owing to their role as tubulin-binding agents causing microtubule network disruption (González et al., 2021).

Structural and Spectral Studies

  • Research into the structural and spectral properties of TMBS and its derivatives aids in understanding its interactions and potential applications in various fields (Nikonov et al., 2019).

Safety and Hazards

The safety information for 3,4,5-Trimethoxybenzenesulfonamide includes several hazard statements: H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3,4,5-trimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-13-7-4-6(16(10,11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAHNNKQLXJQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64741-34-0
Record name 3,4,5-trimethoxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.